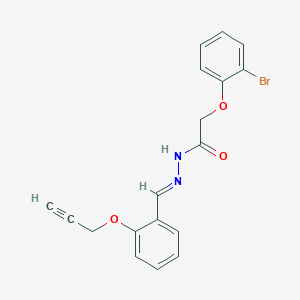
(2-Bromo-phenoxy)-acetic acid (2-prop-2-ynyloxy-benzylidene)-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-BROMOPHENOXY)-N’-[(E)-[2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromophenoxy group, a prop-2-yn-1-yloxy group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMOPHENOXY)-N’-[(E)-[2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 2-bromophenol. This is achieved using bromine in the presence of a suitable solvent such as acetic acid.
Etherification: The 2-bromophenol is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to form 2-(2-bromophenoxy)propyne.
Hydrazide Formation: The propyne intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with 2-(prop-2-yn-1-yloxy)benzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the hydrazide moiety, converting it to the corresponding amine.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines.
Substitution: Azides, thiols, or other substituted derivatives.
Scientific Research Applications
2-(2-BROMOPHENOXY)-N’-[(E)-[2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactive groups allow for further functionalization.
Biology: Potential use in the development of bioactive compounds. Its structure suggests it could interact with biological targets.
Medicine: Investigated for its potential as a therapeutic agent. The compound’s ability to undergo various chemical reactions makes it a candidate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials. Its unique structure can impart specific properties to the final products.
Mechanism of Action
The mechanism of action of 2-(2-BROMOPHENOXY)-N’-[(E)-[2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The bromophenoxy and prop-2-yn-1-yloxy groups may facilitate binding to enzymes or receptors, while the hydrazide moiety could participate in covalent modifications. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-BROMOPHENOXY)ACETOHYDRAZIDE: Lacks the prop-2-yn-1-yloxy group, making it less versatile in chemical reactions.
2-(2-PROP-2-YN-1-YLOXY)PHENYLHYDRAZIDE: Lacks the bromophenoxy group, which reduces its reactivity in substitution reactions.
Uniqueness
2-(2-BROMOPHENOXY)-N’-[(E)-[2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is unique due to the presence of both bromophenoxy and prop-2-yn-1-yloxy groups. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, the hydrazide moiety provides further opportunities for functionalization and interaction with biological targets.
Properties
Molecular Formula |
C18H15BrN2O3 |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
2-(2-bromophenoxy)-N-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H15BrN2O3/c1-2-11-23-16-9-5-3-7-14(16)12-20-21-18(22)13-24-17-10-6-4-8-15(17)19/h1,3-10,12H,11,13H2,(H,21,22)/b20-12+ |
InChI Key |
BTFSXASNKWCQAW-UDWIEESQSA-N |
Isomeric SMILES |
C#CCOC1=CC=CC=C1/C=N/NC(=O)COC2=CC=CC=C2Br |
Canonical SMILES |
C#CCOC1=CC=CC=C1C=NNC(=O)COC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chloro-2-nitrophenyl)amino]propan-2-ol](/img/structure/B11558913.png)
![N'-[(Z)-[2-(Hexyloxy)phenyl]methylidene]-2-methylpropanehydrazide](/img/structure/B11558923.png)
![O-{3-[(2-chlorophenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate](/img/structure/B11558929.png)
![2-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide](/img/structure/B11558931.png)
![N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11558943.png)
![2-{[(hydroxymethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B11558955.png)
![N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11558957.png)
![4-bromo-2-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11558965.png)
![N'-[(E)-(3-chlorophenyl)methylidene]quinoline-2-carbohydrazide](/img/structure/B11558972.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11558974.png)
![1-methyl-3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole](/img/structure/B11558992.png)
![2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11558997.png)
![1-[4-(Decyloxy)phenyl]-3-(4-iodophenyl)urea](/img/structure/B11559005.png)
![N-(4-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B11559015.png)
